molecular formula C8H12O B1585044 2-tert-Butylfuran CAS No. 7040-43-9

2-tert-Butylfuran

Cat. No.: B1585044
CAS No.: 7040-43-9
M. Wt: 124.18 g/mol
InChI Key: BGQBONSBNSNYIO-UHFFFAOYSA-N
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Description

2-tert-Butylfuran is an organic compound with the molecular formula C8H12O. It is a derivative of furan, characterized by the presence of a tert-butyl group at the second position of the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butylfuran typically involves the alkylation of furan with tert-butyl halides. One common method is the reaction of furan with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl halide .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-tert-Butylfuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-tert-Butylfuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-tert-Butylfuran involves its interaction with various molecular targets and pathways. In biological systems, it is believed to disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death. The compound may also inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects .

Comparison with Similar Compounds

  • 2-Butylfuran
  • 2-Ethylfuran
  • 2,3-Dimethylfuran
  • 2-Pentylfuran

Comparison: 2-tert-Butylfuran is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and affects its reactivity compared to other furan derivatives. This steric effect can influence the compound’s chemical behavior, making it less reactive in certain substitution reactions but more selective in others. Additionally, the tert-butyl group can enhance the compound’s lipophilicity, potentially improving its bioavailability in biological applications .

Properties

IUPAC Name

2-tert-butylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-8(2,3)7-5-4-6-9-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQBONSBNSNYIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50220675
Record name 2-tert-Butylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50220675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7040-43-9
Record name 2-tert-Butylfuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007040439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-tert-Butylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50220675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-tert-Butylfuran
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 2-tert-butylfuran often used in Diels-Alder reactions with indole arynes?

A: this compound acts as a reactive diene in Diels-Alder reactions. Research indicates that the regioselectivity of its cycloaddition with 6,7-indole arynes is significantly influenced by the substituents present on the indole ring. [, ] This makes it a valuable tool for exploring the reactivity and regiochemical outcomes of these aryne systems.

Q2: What interesting regioselectivity trend has been observed in the reaction of 6,7-indole arynes with this compound?

A: Studies using a variety of substituted 6,7-dibromoindoles as precursors to the corresponding arynes revealed a surprising trend. While one might expect the steric bulk of the tert-butyl group in this compound to favor the sterically less hindered regioisomer in the Diels-Alder cycloaddition, the presence of a substituent at the 3-position of the indole ring, and particularly an aryl substituent, actually favors the formation of the contrasteric regioisomer. [] This highlights the importance of electronic factors in governing the regiochemistry of these reactions.

Q3: Are there any studies on the synthesis of halogenated derivatives of this compound?

A: Yes, research has explored the synthesis and subsequent phosphorylation of various halomethyl derivatives of this compound. [, ] These derivatives are valuable building blocks for further synthetic transformations.

Q4: Besides its use in reactions with indole arynes, what other applications of this compound are documented in the provided research?

A4: The research primarily focuses on using this compound as a reagent in exploring indole aryne chemistry. Further studies may explore its broader applications in other synthetic transformations.

Q5: What computational chemistry studies have been conducted related to this compound and its reactions?

A: While the provided research doesn't detail computational studies specifically on this compound itself, it mentions the use of ab initio calculations to understand the polarized nature of 6,7-indole arynes. [] These calculations likely involved modeling the interactions between the aryne and this compound during the Diels-Alder reaction.

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